molecular formula C23H19N3O4 B2809013 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251625-22-5

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2809013
CAS No.: 1251625-22-5
M. Wt: 401.422
InChI Key: PJUPSLQFUKDOAJ-UHFFFAOYSA-N
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Description

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of suitable catalysts . This reaction typically proceeds through a series of condensation and cyclization steps, leading to the formation of the desired naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound exhibits potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the development of new materials, such as dyes and polymers .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxybenzyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPSLQFUKDOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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